N-methyl-1-(2-phenylethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine
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Overview
Description
N-methyl-1-(2-phenylethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine is a compound that belongs to the class of synthetic opioids. It is also known as U-47700 and is a potent agonist of the μ-opioid receptor. The compound was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceutical Company. It has gained popularity in recent years due to its high potency and availability on the black market.
Mechanism of Action
N-methyl-1-(2-phenylethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine binds to the μ-opioid receptor in the brain and spinal cord. This results in the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. The binding of the compound to the μ-opioid receptor also results in the activation of the reward pathway, which can lead to addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include pain relief, sedation, euphoria, respiratory depression, and constipation. The compound has a high potency and can produce these effects at low doses. However, it can also produce adverse effects such as addiction, tolerance, and withdrawal symptoms.
Advantages and Limitations for Lab Experiments
The advantages of using N-methyl-1-(2-phenylethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine in lab experiments include its high potency and selectivity for the μ-opioid receptor. This makes it a useful tool for studying the role of the μ-opioid receptor in pain management and addiction. However, the compound also has limitations such as its potential for abuse and addiction, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research of N-methyl-1-(2-phenylethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine. One direction is the development of new drugs that target the μ-opioid receptor but have fewer adverse effects such as addiction and respiratory depression. Another direction is the study of the role of the μ-opioid receptor in the development of addiction and the development of new treatments for addiction. Additionally, research can be conducted to understand the molecular mechanisms of the compound's effects on the central nervous system and to develop new drugs for the treatment of pain.
Synthesis Methods
The synthesis of N-methyl-1-(2-phenylethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine involves several steps. The first step is the reaction of 2-phenylethylamine with acetic anhydride to form N-acetyl-2-phenylethylamine. This is followed by the reaction of N-acetyl-2-phenylethylamine with propionyl chloride to form N-propionyl-N-acetyl-2-phenylethylamine. The final step involves the reaction of N-propionyl-N-acetyl-2-phenylethylamine with methylamine and pyrazole to form this compound.
Scientific Research Applications
N-methyl-1-(2-phenylethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine has been used in scientific research to study the μ-opioid receptor and its role in pain management. It has also been used to study the effects of opioids on the central nervous system and to develop new drugs for the treatment of pain.
properties
IUPAC Name |
N-methyl-1-(2-phenylethyl)-N-(3-pyrazol-1-ylpropyl)piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4/c1-22(13-7-16-24-15-6-12-21-24)20-10-5-14-23(18-20)17-11-19-8-3-2-4-9-19/h2-4,6,8-9,12,15,20H,5,7,10-11,13-14,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOQZDLVSMJRCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C=CC=N1)C2CCCN(C2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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